N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide
CAS No.: 895256-54-9
Cat. No.: VC21515168
Molecular Formula: C17H21N3O2
Molecular Weight: 299.37g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895256-54-9 |
|---|---|
| Molecular Formula | C17H21N3O2 |
| Molecular Weight | 299.37g/mol |
| IUPAC Name | N-(3-acetylphenyl)-3-(3,5-dimethylpyrazol-1-yl)butanamide |
| Standard InChI | InChI=1S/C17H21N3O2/c1-11-8-12(2)20(19-11)13(3)9-17(22)18-16-7-5-6-15(10-16)14(4)21/h5-8,10,13H,9H2,1-4H3,(H,18,22) |
| Standard InChI Key | XJHXMHJBWBRTKT-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C(C)CC(=O)NC2=CC=CC(=C2)C(=O)C)C |
| Canonical SMILES | CC1=CC(=NN1C(C)CC(=O)NC2=CC=CC(=C2)C(=O)C)C |
Introduction
Chemical Structure and Properties
N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide is characterized by a pyrazole ring coupled with a butanamide moiety and an acetylphenyl group. This molecular architecture contributes to its distinctive physicochemical properties and potential biological activities. The compound's structural features enable specific interactions with various biological targets, making it a subject of interest in pharmaceutical research.
Basic Properties
The fundamental chemical and physical properties of N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 895256-54-9 |
| Molecular Formula | C17H21N3O2 |
| Molecular Weight | 299.37 g/mol |
| IUPAC Name | N-(3-acetylphenyl)-3-(3,5-dimethylpyrazol-1-yl)butanamide |
| Standard InChI | InChI=1S/C17H21N3O2/c1-11-8-12(2)20(19-11)13(3)9-17(22)18-16-7-5-6-15(10-16)14(4)21/h5-8,10,13H,9H2,1-4H3,(H,18,22) |
| Standard InChIKey | XJHXMHJBWBRTKT-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C(C)CC(=O)NC2=CC=CC(=C2)C(=O)C)C |
Table 1: Chemical and Physical Properties of N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide
Structural Features
The compound contains several key structural elements that contribute to its potential functionality:
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A 3,5-dimethyl-1H-pyrazol-1-yl group that serves as a heterocyclic scaffold
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A butanamide chain that connects the pyrazole ring to the phenyl group
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An acetylphenyl group with the acetyl moiety at the meta position
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Multiple hydrogen bond acceptors and donors that facilitate interactions with biological targets
These structural features collectively contribute to the compound's potential pharmacological activities and influence its physical properties, solubility, and stability.
Synthesis Methods
The synthesis of N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide typically involves a multi-step process that requires careful control of reaction conditions to optimize yield and purity. The general synthetic route combines the formation of the pyrazole ring with subsequent acylation reactions.
General Synthetic Route
The synthesis generally proceeds through the following steps:
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Formation of the 3,5-dimethyl-1H-pyrazole ring
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Introduction of the butanoic acid moiety to the pyrazole nitrogen
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Conversion of the acid to an activated form (e.g., acid chloride)
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Coupling with 3-acetylaniline to form the final amide bond
The reactions typically require controlled temperature and pH conditions to achieve optimal yields and to minimize side reactions that could lead to impurities.
Reaction Conditions
Specific reaction conditions need to be carefully managed during the synthesis process:
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The pyrazole formation step generally requires basic conditions
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The coupling reaction with the aniline derivative is typically performed under mild conditions to prevent undesired side reactions
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Purification steps, including recrystallization and column chromatography, are essential to obtain the compound with high purity
These controlled conditions ensure the production of high-quality material suitable for further research and potential applications.
In Silico Studies
Recent computational studies have provided insights into the potential mechanisms of action and target interactions of N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide. These in silico approaches complement experimental studies and help guide further research directions .
Molecular Docking Studies
Molecular docking studies indicate that N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide could interact effectively with target proteins involved in inflammatory pathways. These computational analyses suggest specific binding modes and interactions that may explain the compound's observed biological activities.
Similar to other heterocyclic compounds studied through molecular docking, the compound may exhibit various binding energies and interactions with protein pockets, which can be correlated with its biological activities . These computational predictions provide a foundation for understanding the molecular basis of the compound's pharmacological effects.
Structure-Activity Relationship Analysis
In silico studies also facilitate structure-activity relationship (SAR) analyses, which help identify the critical structural features that contribute to the compound's biological activities. This information is valuable for designing derivatives with enhanced potency, selectivity, or pharmacokinetic properties.
The presence of the dimethylpyrazole ring and the acetylphenyl group likely plays a significant role in determining the compound's binding affinity and specificity for target proteins. The electronic properties of these groups, including the electron-withdrawing effects of the acetyl moiety, can influence the compound's interactions with biological targets .
Comparison with Analogous Compounds
Understanding the similarities and differences between N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide and structurally related compounds provides valuable insights into structure-activity relationships and potential applications.
Structural Analogs
Several structural analogs of N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide have been reported in the literature, including:
| Compound | Molecular Formula | Molecular Weight | Structural Difference |
|---|---|---|---|
| N-(3-acetylphenyl)-3-(1H-pyrazol-1-yl)butanamide | C15H17N3O2 | 271.32 g/mol | Lacks the two methyl groups on the pyrazole ring |
| N-(3-cyanophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide | C16H18N4O | 282.34 g/mol | Contains a cyano group instead of an acetyl group on the phenyl ring |
| 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)butanamide | C17H23N3O | 285.4 g/mol | Contains a 2,4-dimethylphenyl group instead of a 3-acetylphenyl group |
| N-(3-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide | C18H23N3O2 | 313.4 g/mol | Contains an additional methyl group on the pyrazole ring |
Table 2: Comparison of N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide with Structural Analogs
Structure-Activity Relationships
The variations in substitution patterns among these analogs can significantly affect their biological activities and physicochemical properties:
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The presence or absence of methyl groups on the pyrazole ring may influence the electronic properties and steric environment of the heterocycle, potentially affecting binding affinity and selectivity.
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The substitution of the acetyl group with a cyano group on the phenyl ring changes the electronic properties and hydrogen-bonding capabilities of the molecule.
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The position of substituents on the phenyl ring (e.g., 3-acetyl versus 2,4-dimethyl) can alter the three-dimensional conformation of the molecule and its interactions with biological targets.
These structure-activity relationships suggest that the specific substitution pattern in N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide contributes to its unique properties and potential biological activities.
Applications and Future Research Directions
The unique structural features of N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide make it a promising candidate for various applications, particularly in medicinal chemistry. Current applications and potential future research directions are discussed below.
Current Applications
N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide is primarily used as a research tool in medicinal chemistry and drug discovery programs focused on inflammatory conditions. Its potential as a selective enzyme inhibitor makes it valuable for understanding the mechanisms of inflammatory processes and developing targeted therapies.
The compound may also serve as a lead structure for the development of more potent and selective anti-inflammatory agents. By modifying its structure based on structure-activity relationship data, researchers can potentially develop derivatives with enhanced pharmacological properties.
Future Research Directions
Several promising directions for future research on N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide include:
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Detailed mechanistic studies to elucidate its precise mode of action and target engagement
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Development of more efficient and scalable synthesis methods
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Investigation of its potential applications beyond anti-inflammatory activity, such as antimicrobial or anticancer properties
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Design and synthesis of structural analogs with improved pharmacokinetic profiles
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Formulation studies to enhance its bioavailability and targeted delivery
These research directions could significantly expand our understanding of the compound's properties and potential applications, ultimately contributing to the development of novel therapeutic agents.
Delivery Systems
Advanced delivery systems could potentially enhance the efficacy of N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide. For instance, inclusion complexes with cyclodextrins could protect the compound and facilitate its controlled release in a targeted manner. Such complexes are biocompatible, biodegradable, and non-toxic, allowing for repeated administration as a therapeutic agent .
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